molecular formula C10H7NO3 B7907240 alpha-Cyano-4-hydroxycinnamic acid

alpha-Cyano-4-hydroxycinnamic acid

Cat. No.: B7907240
M. Wt: 189.17 g/mol
InChI Key: AFVLVVWMAFSXCK-UHFFFAOYSA-N
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Description

Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a crystalline organic compound belonging to the phenylpropanoid family, with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol . It is widely recognized as a critical matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), particularly for analyzing peptides and small proteins (<5 kDa) . Its strong ultraviolet (UV) absorption at 337 nm (Nd:YAG laser wavelength) facilitates efficient energy transfer, enabling soft ionization of analytes .

CHCA is sparingly soluble in aqueous solutions but dissolves readily in organic solvents like acetonitrile (ACN) or methanol, often mixed with 0.1% trifluoroacetic acid (TFA) to enhance peptide ionization .

Properties

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28166-41-8
Record name α-Cyano-4-hydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28166-41-8
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Record name alpha-Cyano-4-hydroxycinnamate
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Record name 2-cyano-3-(4-hydroxyphenyl)acrylic acid
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Record name ALPHA-CYANO-4-HYDROXYCINNAMIC ACID
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Preparation Methods

Alpha-Cyano-4-hydroxycinnamate can be synthesized through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and cyanoacetic acid in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Alpha-Cyano-4-hydroxycinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Research Applications

1.1 Inhibition of Enzymatic Activity

CHCA has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study demonstrated that specific derivatives of CHCA exhibited excellent inhibition with IC50 values ranging from 72 to 405 nM. One derivative, 5f , was noted for its high selectivity towards ALR2, effectively reducing hyperglycemia-induced damage in a chick embryo model by restoring normal levels of reactive oxygen species (ROS) and malondialdehyde (MDA) .

1.2 Mitochondrial Metabolism Modulation

Research has shown that CHCA can specifically inhibit pyruvate transport in mitochondria, affecting energy metabolism in various tissues. At concentrations below 200 µM, it selectively inhibited mitochondrial pyruvate transport without affecting other substrates like acetate or butyrate. This inhibition was reversible and influenced fatty acid synthesis from glucose and fructose . Furthermore, CHCA has been shown to affect the activity of key enzymes involved in pyruvate metabolism, such as pyruvate dehydrogenase and pyruvate carboxylase .

Mass Spectrometry Applications

2.1 Matrix-Assisted Laser Desorption/Ionization (MALDI)

CHCA is widely used as a matrix for MALDI mass spectrometry due to its effectiveness in ionizing peptides and proteins. It allows for the analysis of biomolecules in the molecular mass range of 500-5000 Da. Studies have indicated that CHCA provides high sensitivity and resolution in mass spectra, making it an essential tool for proteomics and glycomics research .

Matrix Molecular Mass Range Applications
This compound500 - 5000 DaPeptide and protein analysis
Other matricesVariesVarious applications in mass spectrometry

Therapeutic Potential

3.1 Anti-Cancer Properties

Recent studies have explored the potential of CHCA derivatives in cancer treatment, particularly hepatocellular carcinoma (HCC). In experimental models, compounds derived from CHCA exhibited chemopreventive effects by reducing liver injury markers and histopathological changes associated with HCC . These findings suggest that CHCA may serve as a scaffold for developing novel anti-cancer agents.

3.2 Renal Protection

CHCA has also been investigated for its protective effects against renal fibrosis. Studies indicate that treatment with CHCA significantly reduces glucose consumption and lactic acid production in certain cell lines, suggesting its potential role in managing renal complications associated with diabetes .

Case Studies

4.1 Aldose Reductase Inhibition Study

In a study focusing on the bioactivity of CHCA derivatives, researchers synthesized a library of compounds based on the CHCA scaffold. The most active compound demonstrated significant antioxidant properties and effectively inhibited ALR2 activity, supporting its potential use in treating diabetic complications .

4.2 Pyruvate Transport Inhibition Study

Another study highlighted the role of CHCA in inhibiting pyruvate transport across mitochondrial membranes. The research provided insights into how CHCA can alter metabolic pathways within cells, emphasizing its utility in metabolic studies .

Comparison with Similar Compounds

Sinapinic Acid (SA)

Structure : 3,5-Dimethoxy-4-hydroxycinnamic acid.
Applications :

  • Optimal for proteins >10 kDa due to reduced fragmentation .
  • Used in linear MALDI mode for intact protein analysis (e.g., antibodies, serum proteins) .
    Performance :
  • Generates lower background noise compared to CHCA but requires higher laser energy .
  • Less effective for low-mass peptides due to matrix interference .

2,5-Dihydroxybenzoic Acid (DHB)

Structure : A dihydroxybenzoic acid derivative.
Applications :

  • Preferred for glycoproteins and phosphorylated peptides due to hydrophilic interactions .
  • Suitable for mass ranges up to 20 kDa .
    Performance :
  • Produces "sweet spot" heterogeneity, requiring careful crystallization .
  • Superior to CHCA in detecting post-translational modifications but less sensitive for small peptides .

Ferulic Acid Derivatives

Examples : 5-Bromoferulic acid (5-BFA), 5-Chloroferulic acid (5-CFA).
Applications :

  • 5-BFA and 5-CFA outperform CHCA in peptide mass fingerprinting (PMF) of transferrin, yielding higher signal-to-noise ratios . Performance:
  • Halogen substitution enhances UV absorption and reduces adduct formation .

Fluorinated Cinnamic Acids

Examples: α-Cyano-4-fluorocinnamic acid (FCCA), α-Cyano-2,4-difluorocinnamic acid (DiFCCA). Applications:

  • FCCA and DiFCCA improve sensitivity for phosphopeptides and ionic liquids via enhanced electron-withdrawing effects .
    Performance :
  • DiFCCA reduces alkali metal adducts, enabling cleaner spectra for phosphorylated analytes .

Key Research Findings and Data Tables

Table 1: Comparison of MALDI Matrices

Matrix Optimal Mass Range Solubility Key Applications Limitations
CHCA <5 kDa ACN/H₂O/TFA Peptides, small proteins High chemical noise
Sinapinic Acid (SA) 10–100 kDa ACN/H₂O/TFA Intact proteins, antibodies Poor low-mass resolution
DHB 1–20 kDa H₂O/ACN Glycoproteins, phosphopeptides Heterogeneous crystallization
5-BFA/5-CFA 5–30 kDa Methanol/TFA Transferrin PMF, hydrophobic peptides Limited commercial availability
DiFCCA 1–10 kDa ACN/H₂O/TFA Phosphopeptides, lipids High cost

Sources:

Critical Studies:

CHCA vs. DHB: Smirnov et al. (2004) demonstrated CHCA’s superiority in suppressing matrix clusters and reducing chemical noise compared to DHB, particularly for low-mass peptides .

CHCA in Cancer Research: Guan et al.

Fluorinated Analogs : A 2015 study by Sigma-Aldrich showed DiFCCA improved phosphopeptide detection by 40% compared to CHCA, attributed to reduced adduct formation .

Biological Activity

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₁₀H₇NO₃
  • CAS Number : 28166-41-8
  • Molecular Weight : 189.17 g/mol

CHCA is primarily known for its role as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, facilitating the analysis of peptides and oligonucleotides .

Inhibition of Monocarboxylate Transporters

One of the primary biological activities of CHCA is its role as a non-competitive inhibitor of monocarboxylate transporters (MCTs). It has been shown to inhibit the mitochondrial pyruvate transporter with a Ki value of 6.3 μM, which indicates its potency in modulating metabolic pathways involving lactate and pyruvate transport .

Antioxidant Properties

Research indicates that CHCA exhibits significant antioxidant properties. In various studies, it has demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage .

Anticancer Activity

CHCA has been explored for its anticancer potential. A study highlighted its effectiveness as an aldose reductase inhibitor, where it showed IC50 values ranging from 72 to 405 nM against aldose reductase (ALR2), a target implicated in diabetic complications and cancer progression . The compound also exhibited significant antiproliferative effects on cancer cell lines, indicating potential therapeutic applications in oncology.

Case Studies

  • Chick Embryo Model : In a chick embryo model of hyperglycemia, CHCA was shown to attenuate hyperglycemia-induced neural tube defects and improve embryonic morphology. This suggests that CHCA may have protective effects against metabolic disorders during early development .
  • Lung Explants : In vitro studies using lung explants revealed that CHCA significantly inhibited branching morphogenesis at concentrations of 0.5 mM and 1 mM, demonstrating its capacity to affect tissue development .

The biological activity of CHCA can be attributed to several mechanisms:

  • Inhibition of Aldose Reductase : By inhibiting ALR2, CHCA reduces sorbitol accumulation in cells, which is beneficial in managing diabetic complications .
  • Antioxidant Activity : The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress-related diseases .

Data Summary

Biological ActivityMechanism/EffectIC50 Value
Mitochondrial Pyruvate Transporter InhibitionNon-competitive inhibitionKi = 6.3 μM
Aldose Reductase InhibitionReduces sorbitol accumulationIC50 = 72–405 nM
Antioxidant ActivityScavenges free radicalsVarious methodologies
Antiproliferative ActivityInhibits cancer cell growthIC50 varies by cell line

Q & A

Q. What is the role of CHCA in MALDI-TOF mass spectrometry (MS), and how does it enhance peptide detection?

CHCA acts as a matrix in MALDI-TOF MS by absorbing UV laser energy and facilitating soft ionization of analytes. It is particularly effective for peptides <10 kDa due to its ability to co-crystallize with hydrophobic peptides, improving desorption/ionization efficiency. A saturated solution of CHCA in methanol (e.g., 10 µL added to immunoprecipitated samples) is commonly used, followed by spotting and drying on a sample plate .

Q. How should CHCA be prepared for optimal peptide profiling in proteomics?

  • Solvent system : Use 1:1:0.01 acetonitrile:25 mM ammonium citrate:trifluoroacetic acid (TFA) for matrix solubilization.
  • Protocol : Vortex samples briefly after adding CHCA, centrifuge (16,000 × g, 15 s), and spot 0.4 µL of supernatant onto the target plate. Repeat spotting twice to ensure homogeneous crystallization .

Q. What solvent systems are compatible with CHCA for lipid or carbohydrate analysis?

CHCA is less suitable for lipids/carbohydrates due to its peptide-centric hydrophobicity. For these analytes, 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) is preferred. CHCA’s solubility in methanol or acetonitrile limits its use in polar lipid studies .

Advanced Research Questions

Q. How does CHCA compare to 4-chloro-α-cyanocinnamic acid (ClCCA) in resolving phosphopeptide signals?

ClCCA outperforms CHCA in phosphopeptide analysis due to reduced matrix interference in the low-mass range (<700 Da). For example, ClCCA enhances signal-to-noise ratios by 30% in MALDI-TOF MS of phosphorylated peptides, as shown in comparative studies using tryptic digests .

Q. What experimental strategies improve CHCA-mediated ionization reproducibility in heterogeneous samples?

  • Automated matrix application : Use robotic sprayers (e.g., iMLayer AERO) for uniform CHCA deposition, critical for tissue imaging (e.g., FFPE kidney sections analyzed at 10 µm resolution) .
  • Affinity purification : Pre-structured CHCA supports can purify peptides directly from enzymatic digests, minimizing manual cleanup steps and enhancing throughput .

Q. How can crystallization inconsistencies in CHCA-based sample preparation be troubleshooted?

  • Solvent adjustment : Increase acetonitrile content to 70% if crystallization is too rapid, which causes uneven crystal formation.
  • Additives : Include 0.1% TFA to reduce sodium adducts or 10 mM ammonium citrate to stabilize acidic peptides .

Q. What are the limitations of CHCA in FFPE tissue proteomics, and how are they addressed?

CHCA’s performance in FFPE tissues is hindered by residual paraffin and cross-linking. Protocols recommend antigen retrieval (e.g., heat-induced epitope retrieval) followed by on-tissue tryptic digestion before matrix application. Automated histology-guided MALDI imaging (e.g., Bruker RapifleX systems) improves spatial resolution .

Q. How does CHCA interact with bacterial protein extracts in pathogen identification workflows?

For bacterial identification (e.g., Corynebacterium spp.), CHCA is applied after ethanol/formic acid extraction to disrupt cell walls. The matrix enhances ribosomal protein signals (2–20 kDa), enabling species-level differentiation via BioTyper databases .

Q. What methodological controls are essential when using CHCA in quantitative MALDI-MS?

  • Internal standards : Spike stable isotope-labeled peptides into samples before CHCA crystallization.
  • Laser calibration : Optimize laser intensity using CHCA-coated calibration standards (e.g., peptide mix) to ensure intra-run reproducibility .

Q. How does CHCA’s hydrophobicity influence peptide selectivity, and how can this bias be mitigated?

CHCA preferentially ionizes hydrophobic peptides (e.g., those with Tyr/Trp residues). To reduce bias:

  • Use hydrophilic matrices (e.g., DHB) for polar peptides.
  • Combine CHCA with detergent-based extraction (e.g., 0.1% octylglycopyranoside) to solubilize hydrophilic analytes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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